molecular formula C13H18O6 B12321916 Pentamethoxy-acetophenone CAS No. 14786-40-4

Pentamethoxy-acetophenone

Cat. No.: B12321916
CAS No.: 14786-40-4
M. Wt: 270.28 g/mol
InChI Key: SHHSMFFJWZGNKR-UHFFFAOYSA-N
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Description

Pentamethoxy-acetophenone is an organic compound characterized by the presence of five methoxy groups attached to an acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentamethoxy-acetophenone can be synthesized through several methods. One common approach involves the methylation of hydroxyacetophenone derivatives using dimethyl sulfate in the presence of a base . This reaction typically requires controlled conditions to ensure the selective introduction of methoxy groups.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective methods. These methods often include the use of catalytic processes and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Pentamethoxy-acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Pentamethoxy-acetophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pentamethoxy-acetophenone involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial activity is linked to the disruption of microbial cell membranes and inhibition of essential enzymes .

Comparison with Similar Compounds

  • Trimethoxy-acetophenone
  • Tetramethoxy-acetophenone
  • Hexamethoxy-acetophenone

Comparison: Pentamethoxy-acetophenone is unique due to the presence of five methoxy groups, which impart distinct chemical and physical properties. Compared to its analogs, it exhibits higher reactivity and a broader range of applications. The additional methoxy groups enhance its solubility and stability, making it more suitable for specific industrial and research purposes .

Properties

CAS No.

14786-40-4

Molecular Formula

C13H18O6

Molecular Weight

270.28 g/mol

IUPAC Name

1-(2,3,4,5,6-pentamethoxyphenyl)ethanone

InChI

InChI=1S/C13H18O6/c1-7(14)8-9(15-2)11(17-4)13(19-6)12(18-5)10(8)16-3/h1-6H3

InChI Key

SHHSMFFJWZGNKR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C(=C1OC)OC)OC)OC)OC

Origin of Product

United States

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